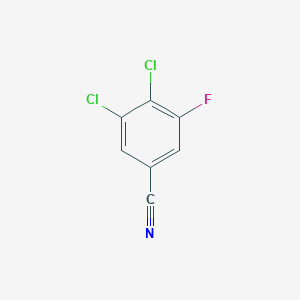

3,4-Dichloro-5-fluorobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

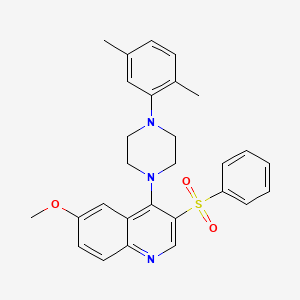

3,4-Dichloro-5-fluorobenzonitrile is a chemical compound with the molecular formula C7H2Cl2FN . It has a molecular weight of 190.01 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of dichlorobenzonitriles, including this compound, has been studied extensively. One approach involves the ammoxidation of dichlorotoluenes . Another method involves the direct ammoxidation of 2,4-dichlorobenzyl chloride . A different process involves the reaction of a mixture of 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene with ammonia, air, and steam .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two chlorine atoms, one fluorine atom, and a nitrile group attached to it . The exact positions of these substituents on the benzene ring can be deduced from the name of the compound: the chlorine atoms are on the 3rd and 4th positions, and the fluorine atom is on the 5th position .Aplicaciones Científicas De Investigación

Energetic and Structural Analysis

A detailed energetic and structural study was conducted on monofluorobenzonitriles, which can provide insights into the specific properties of 3,4-Dichloro-5-fluorobenzonitrile. The study involved determining the standard molar enthalpies of formation in both condensed and gaseous phases. Theoretical calculations were made to estimate gas-phase enthalpies of formation, basicities, proton and electron affinities, and adiabatic ionization enthalpies. Furthermore, the study involved UV-vis spectroscopy to correlate the intensities and band positions with the computed thermodynamic properties (Ribeiro da Silva et al., 2012).

Synthesis and Chemical Reactions

Research has been conducted on the synthesis of various fluorobenzonitrile compounds, which can be related to this compound. The synthesis involves fluorination processes and reaction conditions optimization to achieve high yield and purity. This research is crucial for understanding the synthetic pathways and conditions suitable for this compound (Zhi, 2001).

Catalysis and Reaction Mechanisms

Studies involving this compound may also focus on its role in catalysis and reaction mechanisms. For instance, a study on the catalyzed chemical fixation of CO2 with aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones can provide insights into the reaction pathways and catalytic efficiencies related to this compound (Kimura et al., 2012).

Safety and Hazards

When handling 3,4-Dichloro-5-fluorobenzonitrile, it’s important to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

3,4-dichloro-5-fluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOMVONBBWJBHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

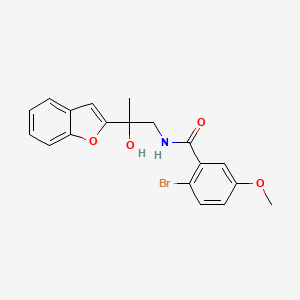

![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2372610.png)

![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine](/img/structure/B2372612.png)

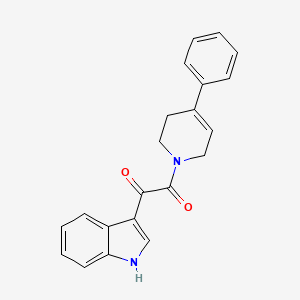

![(7,7-Dimethyl-1-phenyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepin-5-yl)-(oxiran-2-yl)methanone](/img/structure/B2372613.png)

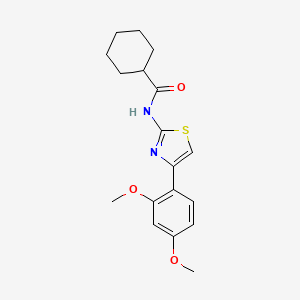

![1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea](/img/structure/B2372616.png)

![4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol](/img/structure/B2372618.png)

![2-[[(2-Chloroacetyl)amino]methyl]-3-(4-fluoro-2-methylphenyl)-N-methylpropanamide](/img/structure/B2372620.png)

![Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B2372629.png)